REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:4]=1[NH2:5].C(N(CC)CC)C.[Cl:19][CH2:20][C:21](Cl)=[O:22]>C(Cl)Cl>[Cl:19][CH2:20][C:21]([NH:5][C:4]1[CH:6]=[CH:7][C:8]([O:10][CH3:11])=[CH:9][C:3]=1[O:2][CH3:1])=[O:22]
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Name
|
|
Quantity
|
30.6 g
|
Type
|
reactant
|
Smiles
|
COC1=C(N)C=CC(=C1)OC
|
Name
|
|
Quantity
|
27.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 0° C. under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 15 minutes at 0° C.
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
stirred for an additional two hours during which time the reaction mixture
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of 1N HCl
|
Type
|
CUSTOM
|
Details
|
The aqueous mixture was partitioned with EtOAc
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)NC1=C(C=C(C=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.58 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |